N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKMPCCVVKPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce solvent usage, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylbenzyl group (electron-donating) contrasts with fluorinated analogs (e.g., 8i, P048-0356), which have electron-withdrawing substituents. Fluorine atoms enhance binding to hydrophobic pockets in enzymes like falcipain-2 .
- Substituent Position : Ortho-substitution (e.g., 2-fluorobenzyl in P048-0356 ) may introduce steric hindrance compared to para-substituted derivatives.
- Bis-Substitution: The target compound’s dual substitution (benzyl + phenyl) may improve pharmacokinetic properties compared to monosubstituted analogs like 6g .
Insights :
- Fluorinated derivatives (e.g., 3-fluorobenzyl in ) exhibit superior antimalarial activity due to enhanced enzyme binding.
- Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility but may reduce membrane permeability compared to methyl groups.
Physicochemical Properties
Analysis :
- Higher melting points in monosubstituted derivatives (e.g., 6g ) correlate with stronger crystal lattice interactions.
Biological Activity
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a triazole ring, a pyridine moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.
This compound has been studied for its inhibitory effects on various biological pathways. It primarily acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to decreased inflammatory responses and potential therapeutic effects in conditions such as rheumatoid arthritis and cancer.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values indicated potent cytotoxicity comparable to established anticancer agents like staurosporine .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Activity : In vitro studies revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent .
- Fungal Activity : The compound demonstrated antifungal properties against Aspergillus niger and Aspergillus oryzae, indicating broad-spectrum antimicrobial activity .
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized various triazole derivatives and evaluated their anticancer efficacy. The results showed that this compound exhibited an IC50 value of 1.18 µM against the HEPG2 cell line, outperforming several known chemotherapeutics .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, the compound was screened at a concentration of 1 µg/mL against common pathogens. It demonstrated significant antibacterial activity with zones of inhibition comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for synthesizing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation of 2-hydrazinylpyridine sulfonamide intermediates with ortho-esters (e.g., methyl ortho-acetate or propionate) under reflux conditions. For example, in General Procedure C ( ), stoichiometric ratios (1:1.25 molar equivalents of hydrazinyl intermediate to ortho-ester) and acetic acid catalysis yield triazolopyridine cores. Purification via recrystallization or column chromatography achieves yields of 68–80%. Reaction monitoring by TLC and NMR ensures intermediate integrity .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR : Assigns aromatic protons (δ 6.8–8.8 ppm) and sulfonamide NH (δ ~10.5 ppm) ( ).
- FTIR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1590 cm⁻¹) ().
- HRMS : Validates molecular formula (e.g., C14H14N4O2S) with <2 ppm mass error ().
- Elemental Analysis : Verifies C, H, N, S content (e.g., ±0.3% deviation) .
Advanced: How can substituent effects on the triazolopyridine core be systematically optimized for biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) : Replace phenyl substituents with electron-withdrawing (e.g., 4-F, 3-Cl) or donating (4-OCH3) groups. For antimalarial activity ( ), 3-CH3 and 4-F substituents enhance potency, while 4-OCH3 reduces it.
-
Data Table :
Substituent (R) IC50 (nM) Yield (%) 3-CH3 120 70 4-F 95 80 4-OCH3 450 68 -
Rational Design : Use molecular docking (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to prioritize substituents .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Assay Validation : Standardize conditions (e.g., parasite strain, incubation time) to minimize variability.
- Purity Assessment : Verify compound purity (>95%) via HPLC ( ).
- Meta-Analysis : Cross-reference substituent effects. For example, 3-CH3 may show divergent activity in Pf vs. human cell lines due to off-target interactions .
Basic: What are the key physicochemical properties influencing bioavailability?
Methodological Answer:
- LogP : Calculated ~2.1 (moderate lipophilicity for membrane penetration).
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions.
- Thermal Stability : Melting points (164–181°C) indicate solid-state stability ( ).
Advanced: How can computational methods predict binding modes of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB 3QG2).
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with active site residues ( ).
Basic: What purification strategies improve yield and purity post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high recovery (e.g., 70% yield, ).
- Flash Chromatography : Employ silica gel (230–400 mesh) with CH2Cl2/MeOH gradients.
- TLC Monitoring : Rf = 0.5 (CH2Cl2:MeOH 9:1) confirms product migration .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
